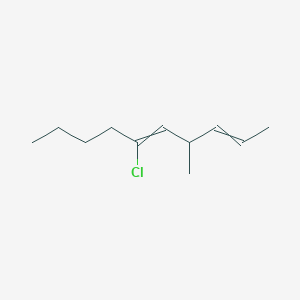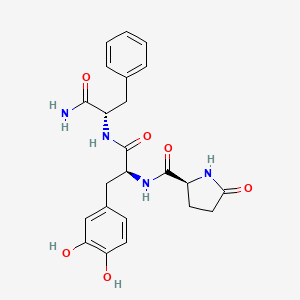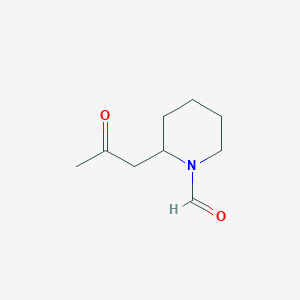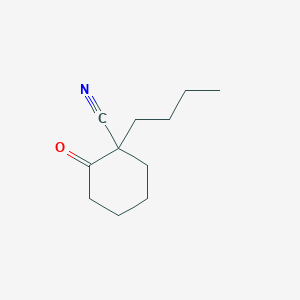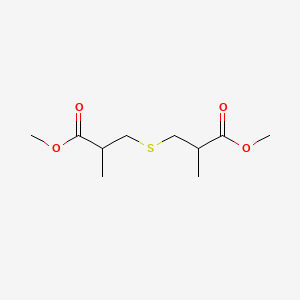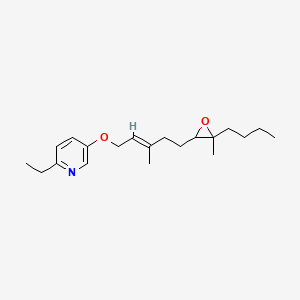
Pyridine, 5-((5-(3-butyl-3-methyloxiranyl)-3-methyl-2-pentenyl)oxy)-2-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 5-((5-(3-butyl-3-methyloxiranyl)-3-methyl-2-pentenyl)oxy)-2-ethyl- is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This particular compound features a pyridine ring substituted with a butyl-methyloxiranyl group and a pentenyl-oxy group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 5-((5-(3-butyl-3-methyloxiranyl)-3-methyl-2-pentenyl)oxy)-2-ethyl- typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the oxiranyl and pentenyl intermediates separately, followed by their coupling to the pyridine ring.
Synthesis of Oxiranyl Intermediate: The oxiranyl group can be synthesized through the epoxidation of an appropriate alkene using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions.
Synthesis of Pentenyl Intermediate: The pentenyl group can be prepared via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Coupling to Pyridine Ring: The final step involves the coupling of the oxiranyl and pentenyl intermediates to the pyridine ring through an etherification reaction, typically using a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 5-((5-(3-butyl-3-methyloxiranyl)-3-methyl-2-pentenyl)oxy)-2-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles like amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Amino or thio-substituted pyridine derivatives.
Scientific Research Applications
Pyridine, 5-((5-(3-butyl-3-methyloxiranyl)-3-methyl-2-pentenyl)oxy)-2-ethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Pyridine, 5-((5-(3-butyl-3-methyloxiranyl)-3-methyl-2-pentenyl)oxy)-2-ethyl- involves its interaction with specific molecular targets and pathways. The oxiranyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. The pyridine ring can interact with aromatic residues in proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- Pyridine, 5-((5-(3-butyl-3-methyloxiranyl)-3-methyl-2-pentenyl)oxy)-2-methyl-
- Pyridine, 5-((5-(3-butyl-3-methyloxiranyl)-3-methyl-2-pentenyl)oxy)-2-propyl-
Uniqueness
Pyridine, 5-((5-(3-butyl-3-methyloxiranyl)-3-methyl-2-pentenyl)oxy)-2-ethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both oxiranyl and pentenyl groups enhances its reactivity and potential for diverse applications.
Properties
CAS No. |
71524-13-5 |
|---|---|
Molecular Formula |
C20H31NO2 |
Molecular Weight |
317.5 g/mol |
IUPAC Name |
5-[(E)-5-(3-butyl-3-methyloxiran-2-yl)-3-methylpent-2-enoxy]-2-ethylpyridine |
InChI |
InChI=1S/C20H31NO2/c1-5-7-13-20(4)19(23-20)11-8-16(3)12-14-22-18-10-9-17(6-2)21-15-18/h9-10,12,15,19H,5-8,11,13-14H2,1-4H3/b16-12+ |
InChI Key |
HZHZCYRKQBDPJA-FOWTUZBSSA-N |
Isomeric SMILES |
CCCCC1(C(O1)CC/C(=C/COC2=CN=C(C=C2)CC)/C)C |
Canonical SMILES |
CCCCC1(C(O1)CCC(=CCOC2=CN=C(C=C2)CC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


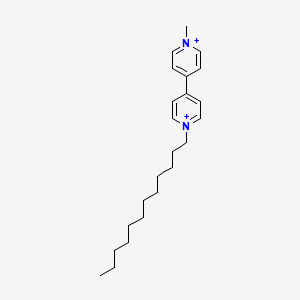

![1-methyl-3-[3-(2-phenylethoxy)phenyl]-3-propylazetidine](/img/structure/B14465888.png)
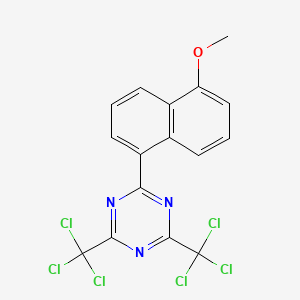
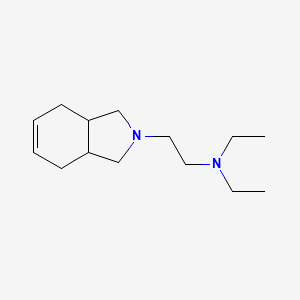
![Methyl 4,5-dihydrothieno[2,3-c]pyridine-5-carboxylate](/img/structure/B14465907.png)

![Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-3-methoxyphenyl]azo]-, sodium salt](/img/structure/B14465911.png)
![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14465914.png)
